![molecular formula C10H9BrN2O2 B1406845 Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate CAS No. 1038391-10-4](/img/structure/B1406845.png)
Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate
Overview
Description
Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate is a chemical compound with the molecular formula C10H9BrN2O2 . It has a molecular weight of 269.1 .
Synthesis Analysis
The synthesis of similar compounds, such as 3-bromoimidazo[1,2-a]pyridines, has been reported in the literature. These compounds were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9BrN2O2/c1-2-15-10(14)8-6-12-9-7(11)4-3-5-13(8)9/h3-6H,2H2,1H3 .Chemical Reactions Analysis
In the synthesis of similar compounds, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .Scientific Research Applications
Comprehensive Analysis of Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate Applications
Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate is a chemical compound with a variety of applications in scientific research. Below is a detailed analysis of six unique applications, each with its own dedicated section.
Synthesis of N-(Pyridin-2-yl)amides: This compound serves as a precursor in the synthesis of N-(pyridin-2-yl)amides, which are formed via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . These amides have significant biological and therapeutic value, often serving as pharmacophores in various pharmaceutical molecules.
Formation of 3-Bromoimidazo[1,2-a]pyridines: Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate is also used to synthesize 3-bromoimidazo[1,2-a]pyridines through a one-pot tandem cyclization/bromination process . These structures are versatile and can be further transformed into other complex molecular skeletons, expanding their utility in medicinal chemistry.
Medicinal Chemistry Applications: The imidazo[1,2-a]pyridine moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is a key structural feature in many therapeutic agents, including those with antiviral, antibacterial, and anti-inflammatory properties.
Material Science Innovations: The structural characteristics of imidazo[1,2-a]pyridines make them useful in material science. They are employed in the development of new materials with potential applications in electronics, photonics, and nanotechnology .
Optoelectronic Devices and Sensors: Compounds containing the imidazo[1,2-a]pyridine structure are utilized in the creation of optoelectronic devices and sensors . Their luminescent properties are particularly valuable in the development of emitters for confocal microscopy and imaging applications.
Central Nervous System (CNS) Agents: Imidazo[1,2-a]pyridines are important CNS agents, acting as potential sedatives, anticonvulsants, anxiolytics, and hypnotics . They are considered efficient substitutes for traditional drugs due to their ability to produce fewer side effects compared to classical benzodiazepines.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which it belongs, are known to serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It’s known that imidazo[1,2-a]pyridines interact with their targets through various mechanisms, often involving radical reactions .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a variety of biochemical pathways due to their wide range of applications in medicinal chemistry .
Pharmacokinetics
The compound is known to have a molecular weight of 2691 , which could influence its bioavailability.
Result of Action
Imidazo[1,2-a]pyridines are known to have varied medicinal applications, suggesting they can induce a range of cellular responses .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c , indicating that temperature and atmospheric conditions could impact its stability.
properties
IUPAC Name |
ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-4-3-5-13-8(11)6-12-9(7)13/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMRDAYGLNMVIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CN2C1=NC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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